Cilomilast - 153259-65-5

Cilomilast

Catalog Number: EVT-264883
CAS Number: 153259-65-5
Molecular Formula: C20H25NO4
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cilomilast (cis-4-cyano-4-[3-cyclopentyloxy-4-methoxyphenyl]-cyclohexanecarboxylic acid) [, ] is a second-generation selective inhibitor of phosphodiesterase 4 (PDE4) [, , , , , , ]. PDE4 is an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes, including inflammation and immune responses [, , , , , ]. Cilomilast exhibits high selectivity for the PDE4D subtype compared to other subtypes (PDE4A, PDE4B, and PDE4C) [, , ]. This selectivity is considered beneficial in reducing potential side effects associated with non-selective PDE4 inhibition [, , ].

Roflumilast

Compound Description: Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]benzamide) is an orally active, selective phosphodiesterase-4 (PDE4) inhibitor. Like cilomilast, roflumilast has demonstrated anti-inflammatory effects in preclinical and clinical trials for respiratory diseases.

Rolipram

Compound Description: Rolipram is a selective phosphodiesterase-4 (PDE4) inhibitor. It is considered the archetypal PDE4 inhibitor and is often used as a reference compound in studies investigating the effects of this drug class. Rolipram has been shown to exert anti-inflammatory effects in various in vitro and in vivo models of inflammatory diseases.

Piclamilast (RP 73401)

Compound Description: Piclamilast, also known as RP 73401, is another selective PDE4 inhibitor that has been evaluated for its anti-inflammatory effects.

Roflumilast N-oxide

Compound Description: Roflumilast N-oxide is a major active metabolite of roflumilast formed in vivo. It exhibits similar potency and efficacy to roflumilast in inhibiting PDE4 and suppressing inflammatory responses.

Relevance: Roflumilast N-oxide, being a metabolite of roflumilast, highlights the metabolic pathway and potential active forms of PDE4 inhibitors like cilomilast within the body. Understanding the activity of metabolites is crucial in drug development, as they can contribute to the overall efficacy and safety profile of the parent compound.

SCH 351591

Compound Description: SCH 351591 (N-(3,5-Dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide) is a novel, orally active, and highly selective PDE4 inhibitor. It has shown potent anti-inflammatory effects in animal models of lung inflammation, with a potentially improved therapeutic index over cilomilast.

Relevance: The identification of SCH 351591 as a potent and selective PDE4 inhibitor with potentially greater efficacy and a better safety profile than cilomilast highlights the ongoing research and development of new PDE4 inhibitors for treating inflammatory diseases.

TAS-203

Compound Description: TAS-203 (2-[3-(cyclopropylmethoxy)-4-methoxyphenyl]-5-(lH-l,2,4-triazol-l-yl)-1H-benzimidazole) is a novel, orally active PDE4 inhibitor with a promising preclinical profile for treating airway inflammatory diseases. It demonstrates potent anti-inflammatory activity and potentially lower emetogenicity (the tendency to cause vomiting) compared to cilomilast.

Relevance: The research on TAS-203 demonstrates the ongoing search for PDE4 inhibitors with improved therapeutic profiles over existing drugs like cilomilast, focusing on enhancing efficacy and reducing side effects like emesis.

AWD 12–281

Compound Description: AWD 12–281 (N‐(3,5‐dichloro‐4‐pyridinyl)‐2‐[1‐(4‐fluorobenzyl)‐5‐hydroxy‐1H‐indol‐3‐yl]‐2‐oxoacetamide) is a PDE4 inhibitor specifically designed for topical administration. It has shown potential in treating inflammatory skin conditions in preclinical models.

Relevance: While both are PDE4 inhibitors, AWD 12–281 differs from cilomilast in its route of administration and targeted therapeutic area. This difference highlights the versatility of the PDE4 inhibitor class in potentially treating a range of inflammatory conditions through various routes of administration.

NVP-ABE171

Compound Description: NVP-ABE171 is a highly selective PDE4D inhibitor. Preclinical studies suggest its potential as an anti-prostate cancer agent.

Relevance: NVP-ABE171, while a PDE4 inhibitor like cilomilast, displays a high degree of selectivity for the PDE4D subtype. This targeted action against a specific PDE4 subtype may translate to a more favorable safety and efficacy profile compared to less selective inhibitors. Additionally, its investigation in prostate cancer unveils a potential therapeutic application for PDE4 inhibitors beyond inflammatory diseases.

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: EPPA-1 is a novel third-generation PDE4 inhibitor with a potentially improved therapeutic index compared to cilomilast and other earlier generation inhibitors.

Relevance: EPPA-1 represents a newer generation of PDE4 inhibitors, designed to improve upon the limitations of earlier compounds like cilomilast. Its development emphasizes the ongoing research to optimize the therapeutic benefits of PDE4 inhibition while minimizing adverse effects.

Source and Classification

Cilomilast, also known by its trade name Ariflo and research code SB 207499, is classified as a small molecule drug and falls under the category of phosphodiesterase inhibitors. Specifically, it selectively inhibits phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the metabolism of cyclic adenosine monophosphate (cAMP) within cells. By inhibiting PDE4, cilomilast enhances cAMP levels, which is significant in modulating inflammatory responses associated with respiratory diseases such as asthma and COPD .

Synthesis Analysis

The synthesis of cilomilast involves a multi-step process that can be summarized as follows:

The detailed reaction conditions typically include specific temperatures, solvents, and catalysts that are tailored to each step to maximize efficiency and minimize by-products.

Molecular Structure Analysis

The molecular formula of cilomilast is C20H25NO4C_{20}H_{25}NO_{4}, with a relative molecular mass of approximately 343.42 g/mol. Its structure can be described as follows:

  • Core Structure: Cilomilast contains a cyclohexane ring attached to a cyano group and a phenyl ring substituted with a cyclopentyloxy group and a methoxy group.
  • Stereochemistry: The compound exhibits specific stereochemistry, denoted by its IUPAC name as (1S,4S)-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexane-1-carboxylic acid.
  • Key Functional Groups: The presence of the carboxylic acid group contributes to its pharmacological activity .
Chemical Reactions Analysis

Cilomilast undergoes various chemical reactions primarily related to its metabolism and interaction with biological systems:

  • Metabolism: Cilomilast is metabolized predominantly via oxidation (3-hydroxylation) by cytochrome P450 enzymes such as CYP2C8. Other metabolic pathways include decyclopentylation and acyl glucuronidation.
  • Excretion: Approximately 92% of cilomilast is excreted in urine, with minimal amounts found in feces .

Understanding these reactions is crucial for predicting drug interactions and optimizing therapeutic use.

Mechanism of Action

Cilomilast acts primarily by inhibiting PDE4, leading to increased levels of cAMP within inflammatory cells. This elevation in cAMP has several downstream effects:

  • Anti-inflammatory Effects: Cilomilast suppresses the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8), thereby reducing inflammation in the airways.
  • Bronchodilation: The increase in cAMP levels promotes relaxation of airway smooth muscle, contributing to bronchodilation .
  • Selectivity: Cilomilast exhibits a ten-fold selectivity for the PDE4D isoform over other isoforms (PDE4A, PDE4B, PDE4C), which is significant for minimizing side effects associated with non-selective inhibitors .
Physical and Chemical Properties Analysis

Cilomilast possesses several notable physical and chemical properties:

Applications

Cilomilast has been investigated primarily for its potential use in treating respiratory diseases:

  • Chronic Obstructive Pulmonary Disease (COPD): Cilomilast has shown efficacy in improving lung function metrics such as forced expiratory volume in one second (FEV1) during clinical trials.
  • Asthma Management: Its anti-inflammatory properties make it a candidate for managing asthma symptoms by reducing airway inflammation .
  • Research Applications: Beyond respiratory diseases, cilomilast has been studied for its effects on mesenchymal stem cell differentiation and potential implications in bone formation processes .

Despite its promising pharmacological profile, cilomilast has faced challenges regarding its side effect profile during clinical trials, which has hindered its market approval .

Properties

CAS Number

153259-65-5

Product Name

Cilomilast

IUPAC Name

4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carboxylic acid

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C20H25NO4/c1-24-17-7-6-15(12-18(17)25-16-4-2-3-5-16)20(13-21)10-8-14(9-11-20)19(22)23/h6-7,12,14,16H,2-5,8-11H2,1H3,(H,22,23)

InChI Key

CFBUZOUXXHZCFB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3

Solubility

Soluble in DMSO, not in water

Synonyms

SB 207499; SB-207499; SB207499. Cilomilast; Ariflo.

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.